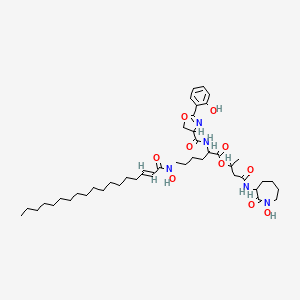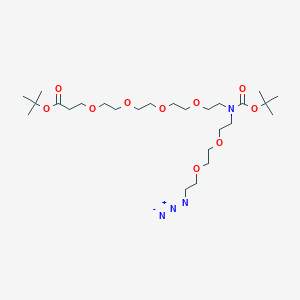
N-(Azido-PEG2)-N-Boc-PEG4-Boc
概要
説明
N-(Azido-PEG2)-N-Boc-PEG4-Boc is a branched PEG derivative with a terminal azide group and a Boc protected amino group . The azide group enables PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of N-(Azido-PEG2)-N-Boc-PEG4-Boc involves the use of a polyethylene glycol (PEG)-based linker . The azide group enables PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of N-(Azido-PEG2)-N-Boc-PEG4-Boc is C26H45N5O12 . It has a molecular weight of 619.7 .Chemical Reactions Analysis
The azide group in N-(Azido-PEG2)-N-Boc-PEG4-Boc enables PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
The molecular weight of N-(Azido-PEG2)-N-Boc-PEG4-Boc is 619.7 . Its molecular formula is C26H45N5O12 .科学的研究の応用
Click Chemistry
The azide group in the compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This makes it a valuable tool in the field of bioconjugation, where it can be used to attach various functional groups to biomolecules.
PEGylation
The compound contains polyethylene glycol (PEG) units, which can be used for PEGylation - the process of attaching PEG chains to molecules, typically peptides, proteins, and antibody fragments . PEGylation can improve the water solubility of the target molecule, reduce its immunogenicity, and increase its half-life in the body .
Protein Labeling
The N-hydroxysuccinimide (NHS) ester present in the compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This is useful in various biochemical applications, including the study of protein-protein interactions and the visualization of cellular components.
Drug Delivery
The compound’s PEG units can enhance the pharmacokinetics of drugs by increasing their solubility and stability, and reducing their immunogenicity . This makes the compound potentially useful in the development of drug delivery systems.
Development of Branched Labeling Reagents
The compound has been developed as a branched labeling reagent . The azide group enables PEGylation via Click Chemistry, and the protected amine can be deprotected under acidic conditions .
Cross-linking Reagent
The compound can act as a cross-linking reagent in click chemistry . This can be used to create covalent bonds between different biomolecules, enabling the study of molecular interactions and the construction of complex molecular architectures.
作用機序
Target of Action
The primary targets of N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester are proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets, specifically the primary amines (-NH2) present in these molecules .
Mode of Action
N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester operates through a process known as PEGylation via Click Chemistry . This compound contains an azide group that enables this PEGylation . It also contains a N-Boc protected amine, which can be deprotected under acidic conditions . The compound’s terminal NHS ester is used to label the primary amines (-NH2) of its target molecules .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of a stable triazole linkage . This is achieved through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Pharmacokinetics
The compound’s hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester is the successful PEGylation of its target molecules . This process can be used in the synthesis of PROTACs , which are molecules designed to degrade specific proteins within cells .
Action Environment
The action of N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester can be influenced by environmental factors such as temperature and pH. For instance, the deprotection of the compound’s N-Boc protected amine occurs under acidic conditions . Additionally, the compound is typically stored at -20°C , suggesting that its stability and efficacy could be affected by temperature.
Safety and Hazards
Azides, including N-(Azido-PEG2)-N-Boc-PEG4-Boc, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Exposure to small amounts of sodium azide can result in rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, rapid heart rate, red eyes, clear drainage from the nose, coughing, skin burns, and blisters .
将来の方向性
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N4O10/c1-25(2,3)39-23(31)7-11-33-15-19-37-21-22-38-20-18-36-14-10-30(24(32)40-26(4,5)6)9-13-35-17-16-34-12-8-28-29-27/h7-22H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFBOXOPLSLTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



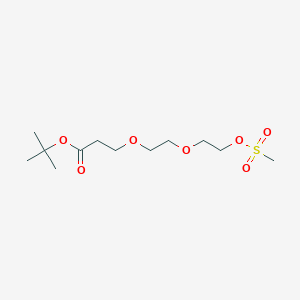
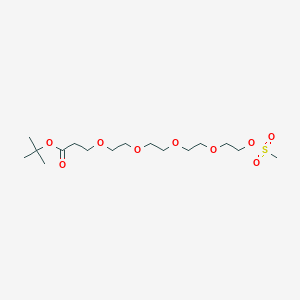

![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)
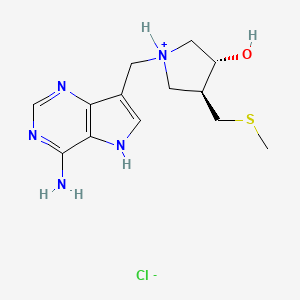
![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)
![4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B609372.png)
![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)
![4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609374.png)
